6-Oxo-15-hexadecenoic acid

Description

Contextualization of Oxo-Fatty Acids within Lipid Biochemistry

Oxo-fatty acids represent a diverse class of lipids characterized by the presence of a ketone group along their aliphatic chain. These molecules are integral components of lipid biochemistry, arising from the oxidation of fatty acids. This process can occur either enzymatically, through the action of enzymes like lipoxygenases, or non-enzymatically. gerli.comgsartor.org Oxo-fatty acids are considered part of a larger group of oxidized lipids known as oxylipins, which also includes hydroxy fatty acids, divinyl ethers, and volatile aldehydes. gerli.comgsartor.org

In various biological systems, including plants, bacteria, and animals, oxo-fatty acids are formed from the transformation of fatty acid hydroperoxides. gerli.comgsartor.org For instance, in plants, the lipoxygenase pathway, acting on polyunsaturated fatty acids such as linoleic acid and α-linolenic acid, is a primary route for the generation of these compounds. portlandpress.com In certain gut bacteria like Lactobacillus plantarum, a specific metabolic pathway has been identified that produces oxo-fatty acids as intermediates in the saturation of polyunsaturated fatty acids. pnas.org These microbial processes can influence the fatty acid composition of the host organism. pnas.org

The formation of oxo-fatty acids is often linked to cellular signaling and metabolic regulation. Some oxo-octadecadienoic acids (OxoODEs) have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. jst.go.jp The production of these molecules can be influenced by factors such as oxygen availability. jst.go.jp

Structural Characteristics and Nomenclature of 6-Oxo-15-hexadecenoic Acid

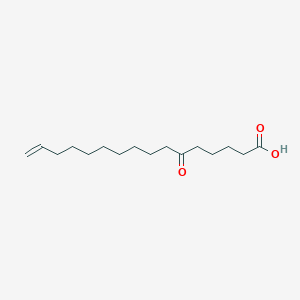

This compound is a specific oxo-fatty acid with a distinct molecular structure. Its chemical formula is C16H28O3, and it has a molecular weight of approximately 268.4 g/mol . chemsrc.comsigmaaldrich.com The structure consists of a 16-carbon chain (hexadecanoic acid) with two key functional groups: a ketone (oxo) group located at the 6th carbon position and a carbon-carbon double bond (enoic) at the 15th position. chemsrc.com

The systematic nomenclature, this compound, precisely describes this structure. "Hexadec-" indicates the 16-carbon backbone. The "-oic acid" suffix signifies the presence of a carboxylic acid group at one end of the chain. "-en-" denotes the double bond, with its position specified by the number 15. Finally, "-oxo-" indicates the ketone group at the 6th carbon.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H28O3 | chemsrc.comsigmaaldrich.com |

| Molecular Weight | 268.39200 g/mol | chemsrc.com |

| CAS Number | 76402-73-8 | chemsrc.comsigmaaldrich.com |

| Key Functional Groups | Carboxylic acid, Ketone, Alkene |

Current Landscape of Academic Research on this compound

Academic research on this compound appears to be primarily focused on its chemical synthesis and its role as a synthetic intermediate. Several studies have detailed methods for its preparation and its use in the synthesis of other molecules. For example, a published procedure describes its preparation, and it has been used as a starting material in the reduction of its tosylhydrazone derivative to yield 15-hexadecenoic acid. The tosylhydrazone of this compound has a reported melting point of 82-84 °C.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76402-73-8 |

|---|---|

Molecular Formula |

C16H28O3 |

Molecular Weight |

268.39 g/mol |

IUPAC Name |

6-oxohexadec-15-enoic acid |

InChI |

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h2H,1,3-14H2,(H,18,19) |

InChI Key |

USQSWHMDEPIEEL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)CCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Identification in Biological Organisms and Ecosystems

Occurrence in Plants, Algae, and Microorganisms

Oxo fatty acids, including compounds structurally related to 6-Oxo-15-hexadecenoic acid, are found in a variety of plants, algae, and microorganisms. gerli.com They are metabolites formed from the enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids. mdpi.com

Plants: While direct identification of this compound in many specific plant species is not extensively documented in the provided results, the presence of various fatty acids, its precursors, is common. For instance, ethanolic extracts of the aquatic plant Pistia stratiotes (water lettuce) have been shown to contain E-11-Hexadecenoic acid, ethyl ester. phytojournal.com Rice straw (Oryza sativa) is a rich source of lipophilic compounds, with fatty acids being the most abundant class, including n-hexadecanoic acid. nih.gov Extracts of Capsicum annuum (pepper) also reveal the presence of hexadecanoic acid. gsconlinepress.com The essential oil of Syzygium cumini leaves contains 7-Hexadecenoic acid, methyl ester. tiu.edu.iq

Algae: Marine algae are a significant source of diverse fatty acids. mdpi.com Studies on various red algae species from the Gulf of Mannar, India, have identified numerous fatty acids, including n-Hexadecanoic acid and 7-Hexadecenoic acid, methyl ester. researchgate.net Extracts from polar marine algae, such as Himantothallus grandifolius and Kallymenia antarctica, contain n-Hexadecanoic acid (palmitic acid). mdpi.com The marine diatom Phaeodactylum tricornutum is known to produce (9Z)-hexadecenoic acid. mdpi.com

Microorganisms: Fatty acids and their derivatives are also produced by various microorganisms, including fungi and bacteria. mdpi.com Some fungi are known to produce oxylipins which can have antifungal properties. nih.gov For example, hexadecanoic acid isolated from the hydroid Aglaophenia cupressina has demonstrated the ability to inhibit the growth of fungi that cause decay in mustard greens. unhas.ac.id

Presence in Non-Human Animal Tissues and Biofluids

Fatty acids are fundamental components of animal tissues and biofluids. While the direct quantification of this compound is not specified, related fatty acids are prevalent.

GC-MS analysis of the marine clam Paratapes undulatus revealed the presence of several fatty acids, with 7-hexadecenoic acid, methyl ester being a major component (32.01%). japsonline.comjapsonline.com The Sydney rock oyster, Saccostrea glomerata, also contains a variety of fatty acids, including 6-Octadecenoic acid. d-nb.info

In rats, quantitative analysis of plasma has detected a range of free fatty acids, including palmitoleic acid (16:1). researchgate.net Oxylipins, the broader class to which this compound belongs, are known to be present in the tissues and biological fluids of mammals and are involved in various physiological and pathological processes. nih.gov

Quantitative Profiling in Diverse Biological Matrices (Non-Human)

Quantitative data for this compound specifically is limited in the provided search results. However, quantitative information for related fatty acids in various non-human biological matrices is available.

| Biological Matrix | Organism | Compound | Concentration / Relative Abundance |

| Soft Tissues | Paratapes undulatus (clam) | 7-hexadecenoic acid, methyl ester, (Z) | 32.01% of major components |

| Soft Tissues | Paratapes undulatus (clam) | hexadecanoic acid, methyl ester | 14.03% of major components |

| Soft Tissues | Paratapes undulatus (clam) | cis-9-hexadecenoic acid | 3.23% of major components |

| Rice Straw | Oryza sativa | n-hexadecanoic acid | 650 mg/kg |

| Ethanolic Extract | Pistia stratiotes | n-Hexadecanoic acid | 7.18% |

| Ethanolic Extract | Pistia stratiotes | E-11-Hexadecenoic acid, ethyl ester | 1.04% |

| Ethanolic Extract | Pistia stratiotes | Hexadecanoic acid, ethyl ester | 13.29% |

Factors Influencing Natural Abundance and Distribution

The natural abundance and distribution of this compound and related oxylipins are influenced by a multitude of factors.

Environmental Stress: The production of oxylipins in plants is often a response to environmental stressors and pathological conditions. gerli.com For instance, the presence of heavy metals from industrial effluents in coastal areas can lead to bioaccumulation in marine organisms, potentially affecting their lipid profiles. researchgate.net

Biological Processes: In mammals, oxylipins are key regulators in processes such as inflammation. mdpi.comnih.gov Their formation can be initiated by enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP), as well as by non-enzymatic auto-oxidation. mdpi.com

Dietary Intake: The composition of fatty acids in an organism's tissues can be influenced by diet. nih.gov For example, short-term diets rich in specific polyunsaturated fatty acids can influence their levels in plasma phospholipids.

Biosynthesis and Metabolic Pathways

Enzymatic Pathways Leading to Oxo-Fatty Acid Formation

The creation of an oxo-group on a fatty acid chain is typically a secondary modification, following initial oxygenation or desaturation events. Several enzyme families are implicated in these transformations.

Lipoxygenases (LOX) and Cytochrome P450 (CYP) enzymes are primary catalysts in the oxygenation of polyunsaturated fatty acids (PUFAs). nih.govplos.org These enzymes introduce oxygen to form hydroperoxy or hydroxy fatty acids, which are essential intermediates.

Lipoxygenases are dioxygenases that catalyze the insertion of molecular oxygen into PUFAs containing a cis,cis-pentadiene unit. d-nb.info For instance, 15-lipoxygenase can convert linoleic acid and α-linolenic acid into their respective hydroxy fatty acids, 13-hydroxyoctadecadienoic acid (13-HODE) and 15-hydroxyeicosatetraenoic acid (15-HETE). plasticsurgerykey.com These hydroxy fatty acids can serve as substrates for subsequent oxidation to form oxo-fatty acids.

Cytochrome P450 monooxygenases represent a versatile family of enzymes that metabolize fatty acids through several reactions, including hydroxylation and epoxidation. nih.govd-nb.info CYP epoxygenases convert PUFAs like arachidonic acid into epoxyeicosatrienoic acids (EETs), which can be further metabolized. plos.org Other CYP enzymes can directly hydroxylate fatty acids at various positions, including the terminal (ω) carbon. nih.gov A P450 enzyme from Rivularia sp., for example, has been shown to hydroxylate hexadecanoic acid. unito.it This initial hydroxylation is a critical prerequisite for the formation of an oxo group.

The conversion of a hydroxylated fatty acid intermediate to an oxo-fatty acid is catalyzed by dehydrogenase enzymes. These enzymes facilitate an oxidation reaction where the hydroxyl group (-OH) is converted into a keto group (=O).

Hydroxy fatty acid dehydrogenases are known to catalyze this specific transformation. researchgate.net For example, the conversion of ricinoleic acid to 12-oxo-cis-9-octadecenoic acid is carried out by a hydroxy fatty acid dehydrogenase in the presence of the coenzyme NAD+. oup.com Similarly, long-chain ω-hydroxy fatty acids can be oxidized to ω-oxo fatty acids, a step that can be performed by enzymes such as fatty alcohol:NAD oxidoreductase (FAO), which includes a fatty aldehyde dehydrogenase (FALDH) component. nih.govmpg.de The formation of the 6-oxo group in 6-Oxo-15-hexadecenoic acid would therefore likely depend on the action of a specific dehydrogenase on a 6-hydroxy-15-hexadecenoic acid precursor.

| Enzyme Class | Function in Oxo-Fatty Acid Synthesis | Example Substrates | Ref |

| Lipoxygenase (LOX) | Introduces molecular oxygen to form hydroperoxy fatty acids, which are reduced to hydroxy fatty acids. | Linoleic acid, Arachidonic acid | d-nb.infoplasticsurgerykey.comgerli.com |

| Cytochrome P450 (CYP) | Catalyzes hydroxylation or epoxidation of fatty acids, creating precursors for oxidation. | Arachidonic acid, Hexadecanoic acid | nih.govnih.govunito.it |

| Dehydrogenase | Oxidizes hydroxy-fatty acid intermediates to form the final oxo-fatty acid. | Ricinoleic acid, Hydroxyoctadecadienoic acid (HODE) | researchgate.netoup.commpg.de |

Role of Lipoxygenases and Cytochrome P450 Enzymes

Precursors and Intermediate Metabolites in this compound Biosynthesis

The biosynthesis of this compound originates from a C16 fatty acid. The specific structure, featuring an oxo group at the 6th carbon and a double bond at the 15th carbon, points to a pathway involving specific desaturase and oxygenase activities.

The ultimate precursor for most fatty acids is acetyl-CoA, which is converted to malonyl-CoA and then elongated by the fatty acid synthase (FAS) complex to produce the saturated fatty acid, palmitic acid (16:0). mdpi.comnih.gov From palmitic acid, several pathways can diverge to produce the necessary precursors.

One potential pathway involves the desaturation of palmitic acid.

Sapienic acid (6-cis-hexadecenoic acid) is a key monounsaturated fatty acid formed from palmitic acid by the action of fatty acid desaturase 2 (FADS2 or Δ6-desaturase). plasticsurgerykey.commdpi.com The double bond at the C-6 position makes it a plausible precursor, as this position could be targeted for subsequent hydroxylation and oxidation to form the 6-oxo group.

Palmitoleic acid (9-cis-hexadecenoic acid) is another monounsaturated fatty acid derived from palmitic acid, this time by stearoyl-CoA desaturase 1 (SCD1 or Δ9-desaturase). mdpi.comnih.gov

The formation of the double bond at the 15th position (an ω-1 desaturation) is less common but could be achieved by a specific terminal fatty acid desaturase. Following desaturation, the introduction of the oxo group would proceed via the enzymatic steps previously described: a hydroxylation at the C-6 position by a CYP or LOX-type enzyme, followed by oxidation via a dehydrogenase. An identified intermediate in general fatty acid metabolism is 3-Oxo-hexadecanoic acid, demonstrating that oxo-C16 acids are part of cellular biochemistry. foodb.ca

| Potential Precursor | Key Enzymes in Conversion | Resulting Intermediate | Ref |

| Palmitic acid (16:0) | Fatty Acid Synthase (FAS) | Palmitic acid | mdpi.comnih.gov |

| Palmitic acid (16:0) | Fatty Acid Desaturase 2 (FADS2) | Sapienic acid (6-cis-16:1) | plasticsurgerykey.commdpi.com |

| Palmitic acid (16:0) | Stearoyl-CoA Desaturase 1 (SCD1) | Palmitoleic acid (9-cis-16:1) | mdpi.comnih.gov |

| 6-hydroxy-15-hexadecenoic acid | Hydroxy fatty acid dehydrogenase | This compound | researchgate.netoup.com |

Genetic and Environmental Regulation of Biosynthetic Enzymes

The synthesis of fatty acids and their derivatives is a tightly controlled process, regulated by genetic and environmental factors to maintain cellular homeostasis. mdpi.comcreative-proteomics.com The expression and activity of key enzymes like desaturases, CYPs, and dehydrogenases are subject to complex regulatory networks.

Genetic Regulation: The genes encoding fatty acid metabolizing enzymes, such as Fatty Acid Desaturase (FADS) and Stearoyl-CoA Desaturase (SCD), are subject to transcriptional control. mdpi.com Transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs) play a crucial role in upregulating genes involved in fatty acid synthesis and oxidation, respectively. creative-proteomics.com Furthermore, single nucleotide polymorphisms (SNPs) within these genes can lead to variations in enzyme activity, affecting an individual's fatty acid profile and metabolic health. mdpi.comnih.gov In E. coli, the FadR transcriptional regulator acts as a global regulator, repressing fatty acid breakdown and activating synthesis. asm.org

Environmental and Hormonal Regulation: Environmental and dietary signals heavily influence fatty acid metabolism.

Hormones: Insulin, released in response to high glucose, promotes fatty acid synthesis by activating key enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). creative-proteomics.com Conversely, glucagon, present during fasting, inhibits synthesis and stimulates fatty acid oxidation. creative-proteomics.com

Cellular Energy Status: The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. creative-proteomics.com Under low energy conditions, AMPK is activated and inhibits fatty acid synthesis by phosphorylating and inactivating ACC. creative-proteomics.com

Dietary Intake: The availability of dietary fatty acids can regulate the expression of metabolic enzymes. mdpi.com For instance, carbohydrate intake has been shown to attenuate the exercise-induced increase in plasma oxylipins generated by the cytochrome P450 system. plos.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 6-Oxo-15-hexadecenoic Acid

The total synthesis of this compound can be efficiently achieved through retrosynthetic strategies that disconnect the molecule into readily available fragments. A primary approach involves the Wittig reaction, a robust and widely used method for forming carbon-carbon double bonds.

One logical disconnection is at the C7-C8 bond, adjacent to the oxo group. However, a more common and practical approach in fatty acid synthesis is to form the double bond itself via olefination. For a target like cis-6-hexadecenoic acid, a related compound, a patented chemical process outlines two viable Wittig-based routes. google.com This strategy can be directly adapted for this compound.

The most straightforward synthesis involves the reaction of a C10 aldehyde with a C6 phosphorus ylide. The key steps are:

Preparation of the Phosphonium (B103445) Salt: Starting with a 6-halo-hexanoic acid ester (e.g., ethyl 6-bromohexanoate), reaction with triphenylphosphine (B44618) yields the corresponding phosphonium salt.

Preparation of the Aldehyde: The second fragment is a C10 aldehyde, specifically dec-9-enal, which contains the terminal double bond required for the final structure.

Wittig Reaction: The phosphonium salt is deprotonated with a strong base (like sodium methoxide (B1231860) or butyllithium) to form the ylide. This ylide then reacts with dec-9-enal. The use of specific salt-free conditions or particular solvents like THF at low temperatures can favor the formation of the Z (cis) isomer at the newly formed C6-C7 double bond, although the target molecule has its double bond at C15. For this compound, the key fragments would be a C6 oxo-aldehyde and a C10 phosphonium ylide.

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the free carboxylic acid.

An alternative disconnection involves reacting a C5 aldehyde ester with a C11 phosphonium salt. google.com A general methodology for synthesizing similar oxo-fatty acids involves the oxidation of a corresponding hydroxy fatty acid as a key step before performing the Wittig reaction. researchgate.net

Table 1: Overview of a Wittig-Based Synthetic Route

| Step | Reactant 1 | Reactant 2 | Key Reagent(s) | Product | Purpose |

| 1 | 6-Oxoheptanoic acid | Triphenylphosphine bromide | - | (5-Carboxypentan-2-one)yltriphenylphosphonium bromide | Formation of the C6 ylide precursor |

| 2 | 10-Bromodec-1-ene | Magnesium | Diethyl ether | Non-9-en-1-ylmagnesium bromide | Grignard reagent formation |

| 3 | Grignard from Step 2 | Formaldehyde | H₃O⁺ workup | Dec-9-en-1-ol | C10 alcohol fragment |

| 4 | Dec-9-en-1-ol | Pyridinium chlorochromate (PCC) | Dichloromethane | Dec-9-enal | Oxidation to the C10 aldehyde fragment |

| 5 | Ylide precursor from Step 1 | Dec-9-enal from Step 4 | NaHMDS, THF | This compound | Wittig olefination and C-C bond formation |

Design and Synthesis of Structural Analogues and Probes for Biological Research

To investigate the biological roles and mechanisms of action of oxo-fatty acids, researchers design and synthesize structural analogues and molecular probes. These modified molecules help to elucidate structure-activity relationships (SAR), identify cellular targets, and study metabolic pathways.

Bioisosteric Replacement: A common strategy is to replace a key functional group with a bioisostere—a different group with similar physical or chemical properties that can affect biological activity. In one notable example, oxohexadecenoic acids were used as the basis for designing a novel agonist for the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov In this work, the keto-acid portion of the parent molecule was replaced with a 3,5-disubstituted isoxazole (B147169) ring, leading to the synthesis of 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid. This analogue showed a significant and selective dose-dependent activation of PPARα. nih.gov

Fluorescent Probes: To visualize the localization and dynamics of fatty acids in biological systems, fluorescent probes are synthesized. This is typically achieved by covalently attaching a fluorophore to the fatty acid chain.

A general approach involves linking an environmentally sensitive fluorophore, such as 4-aminophthalimide, to the carboxylic acid terminus of a fatty acid like undecanoic acid. acs.org The fluorescence properties of such probes are often sensitive to the polarity of their microenvironment, making them excellent sensors for studying interactions with membranes and proteins. acs.org

Another strategy involves building the probe from a functionalized intermediate. For example, a 6-oxo group on a steroid was converted into an amino group, which then served as an attachment point for a fluorescent dye, demonstrating how the C6 position can be used as a handle for derivatization. nih.gov

Isotopically Labeled Probes: For mechanistic studies of enzyme-catalyzed reactions, fatty acids labeled with stable isotopes (e.g., deuterium) are invaluable. A chemoenzymatic route has been used to synthesize fatty acid probes containing deuterium (B1214612) at specific positions to study the mechanism of desaturase enzymes. researchgate.net

Table 3: Types of Synthetic Analogues and Probes

| Analogue/Probe Type | Structural Modification | Purpose | Example | Reference |

| Bioisosteric Analogue | Replacement of keto-acid with an isoxazole ring | Improve receptor selectivity (PPARα agonist) | 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid | nih.gov |

| Fluorescent Probe | Covalent attachment of a fluorophore | Visualize cellular uptake and localization | 11-(4-N,N-dimethylaminophthalimido)undecanoic acid | acs.org |

| Isotopically Labeled Probe | Incorporation of deuterium (²H) | Elucidate enzymatic reaction mechanisms | (ω-2,ω-2,ω-3,ω-3)-Tetradeuterio-fatty acids | researchgate.net |

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalytic and chemoenzymatic approaches are increasingly attractive for synthesizing fatty acids and their derivatives due to their high selectivity, mild reaction conditions, and environmental benefits.

The Lipoxygenase (LOX) Pathway: Nature synthesizes oxo-acids through enzymatic cascades. The lipoxygenase pathway is a primary example, where polyunsaturated fatty acids are converted into signaling molecules. mdpi.com This pathway can be harnessed for preparative synthesis. The process involves two key enzymes:

Lipoxygenase (LOX): This enzyme catalyzes the insertion of molecular oxygen into a polyunsaturated fatty acid (like linoleic acid) to form a fatty acid hydroperoxide. ocl-journal.org

Hydroperoxide Lyase (HPL): This enzyme, which belongs to the cytochrome P450 family (CYP74), cleaves the hydroperoxide intermediate. ocl-journal.org This cleavage results in the formation of a short-chain aldehyde and a corresponding ω-oxo-acid. mdpi.comocl-journal.org For example, a "one-pot" process has been developed using soybean homogenates as a source of 13-lipoxygenase and guava fruit homogenates as a source of 13-hydroperoxide lyase to convert unsaturated fatty acids into C6-aldehydes and C12-oxo-acids. ocl-journal.org

Other Enzymatic Transformations:

P450 Monooxygenases: These enzymes can hydroxylate fatty acids at specific positions. The resulting secondary alcohol can then be chemically oxidized to the corresponding ketone. Engineering of P450s has been a focus for creating more efficient and specific biocatalysts. ocl-journal.orgcaltech.edu

Lipases: Lipases are versatile enzymes used for esterification, hydrolysis, and transesterification reactions. mdpi.com In a chemoenzymatic synthesis, a lipase (B570770) can be used for a highly regioselective acylation step or for the kinetic resolution of a racemic intermediate, ensuring high stereochemical purity in the final product. researchgate.netnih.gov

A chemoenzymatic process often involves a combination of chemical steps to build a core structure and enzymatic steps to introduce functionality with high selectivity. For example, a chemical synthesis could produce a racemic alcohol, which is then resolved to high enantiomeric purity using a lipase. researchgate.net This combination of chemical and biological methods provides a powerful and flexible toolkit for accessing complex molecules like this compound and its chiral analogues.

Table 4: Key Enzymes in the Synthesis of Oxo-Fatty Acids and Derivatives

| Enzyme Class | EC Number | Reaction Catalyzed | Relevance to Synthesis |

| Lipoxygenase (LOX) | 1.13.11.- | Dioxygenation of polyunsaturated fatty acids | Forms hydroperoxide precursors to oxo-acids |

| Hydroperoxide Lyase (HPL) | 4.1.2.- | Cleavage of fatty acid hydroperoxides | Direct formation of ω-oxo-acids |

| P450 Monooxygenase | 1.14.14.1 (example) | Hydroxylation of alkanes and fatty acids | Creates hydroxyl intermediates for oxidation to ketones |

| Lipase | 3.1.1.3 | Ester hydrolysis, esterification, transesterification | Regioselective acylation, kinetic resolution of chiral intermediates |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently used technique for the analysis of fatty acids, including oxo-fatty acids like 6-Oxo-15-hexadecenoic acid. nih.gov However, due to the low volatility and polar nature of the carboxylic acid and ketone functional groups, chemical derivatization is a mandatory step to prepare the analyte for GC analysis. nih.govrestek.com

Derivatization: The primary goal of derivatization is to convert the polar carboxyl and keto groups into more volatile and thermally stable non-polar derivatives. nih.gov

Esterification: The carboxylic acid group is commonly converted into a fatty acid methyl ester (FAME) using reagents like BF3-methanol. restek.com This process is selective for acids and occurs under mild conditions. restek.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters. This method is versatile as it also derivatizes other functional groups like hydroxyls, but it can lead to more complex mass spectra. restek.com

Dioxane Formation: For ω-oxo-fatty acids, derivatization to ω-dioxane derivatives has been shown to improve recovery rates and provide favorable GC-MS behavior, leading to clearer identification and enhanced sensitivity. fau.denih.gov This approach mitigates the loss of analytes during sample preparation, a common challenge with more volatile, short-chain compounds. fau.denih.gov

Analysis and Detection: Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. The separated compounds then enter the mass spectrometer. Electron ionization (EI) is a common ionization technique, though it can cause extensive fragmentation, which aids in structural analysis but may reduce sensitivity for quantification. nih.gov Soft ionization techniques like negative chemical ionization (NCI) can substantially improve detection limits by producing fewer fragments and a more abundant molecular ion or a quantifiable high-mass fragment. nih.gov

Challenges in GC-MS analysis of oxo-fatty acids include potential analyte loss during sample preparation due to the volatility of some derivatives and the lack of suitable internal standards for all specific compounds. fau.denih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a leading technology for lipid analysis, offering high sensitivity and specificity without the need for derivatization. unitn.itjst.go.jp This makes it particularly suitable for analyzing this compound in complex biological matrices like plasma, tissues, or cell cultures. mdpi.comnih.gov

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is the most common separation mode.

Columns: C8 or C18 columns are frequently used, separating lipids based on their hydrophobicity. nih.govmdpi.com The length of the carbon chain and the degree of unsaturation influence the retention time.

Mobile Phases: A gradient elution using a mixture of aqueous and organic solvents is typical. For example, water with an additive like acetic or formic acid serves as the aqueous phase (A), while an organic solvent like acetonitrile, methanol, or a mixture thereof, acts as the organic phase (B). mdpi.com Additives help to improve ionization efficiency. mdpi.com

Detection and Quantification: Electrospray ionization (ESI) is the most widely used ionization technique for lipids, typically operated in negative ion mode ([M-H]⁻) for free fatty acids. unitn.it Tandem mass spectrometry (MS/MS) enhances specificity through techniques like multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. lipidmaps.org This precursor-product ion transition is highly specific to the analyte, minimizing matrix interference and allowing for accurate quantification even at low concentrations. jst.go.jpnih.gov

The table below summarizes typical parameters for LC-MS/MS analysis of fatty acids.

| Parameter | Description | Typical Values/Settings |

| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) | --- |

| Column | Stationary phase for separation | C8 or C18, various particle sizes (e.g., 1.7 µm) |

| Mobile Phase A | Aqueous component | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Organic component | Acetonitrile, Methanol, or Acetonitrile/Isopropanol mixtures |

| Ionization Mode | Electrospray Ionization (ESI) | Negative ion mode for free fatty acids ([M-H]⁻) |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) |

LC-MS/MS provides a robust platform for the rapid and accurate quantification of a wide array of polyunsaturated fatty acid metabolites, including oxo-derivatives, from diverse biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profiling

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, is indispensable for the structural elucidation of novel or unknown lipids, including oxidized species like this compound. nih.govcreative-proteomics.com

The primary advantage of HRMS is its ability to provide a highly accurate mass measurement of an ion (typically with a mass accuracy of <5 ppm). creative-proteomics.com This precision allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₁₆H₂₈O₃), HRMS can confirm this composition and differentiate it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Tandem HRMS (HR-MS/MS) provides further structural detail. By inducing fragmentation of the isolated precursor ion, a high-resolution fragmentation spectrum is generated. The precise masses of the fragment ions help to pinpoint the locations of functional groups, such as the keto group and the double bond in this compound. While HRMS may not always unequivocally identify the exact position of a double bond or hydroxyl group without derivatization or comparison to a synthetic standard, it is a powerful tool for characterizing oxidized lipid structures. researchgate.netmdpi.com The fragmentation patterns observed in MS/MS experiments are crucial for piecing together the molecule's structure. creative-proteomics.com

Untargeted and Targeted Metabolomics Approaches in Lipidomics Research

The study of lipids, or lipidomics, often employs both untargeted and targeted metabolomics strategies to analyze compounds like this compound. nih.govmdpi.com

Untargeted Metabolomics: This is a hypothesis-generating approach that aims to measure as many metabolites as possible in a sample in an unbiased manner. nih.gov In the context of lipidomics, an untargeted analysis of a biological sample could reveal the presence of thousands of lipid species. researchgate.net By comparing the lipid profiles of different sample groups (e.g., diseased vs. healthy), researchers can identify lipids, such as this compound, that are significantly altered. This exploratory method is crucial for discovering novel biomarkers and understanding broad metabolic perturbations. mdpi.com

Targeted Metabolomics: In contrast, a targeted approach is hypothesis-driven and focuses on measuring a predefined and limited set of known metabolites with high sensitivity, specificity, and accuracy. nih.gov Once this compound has been identified as a compound of interest (perhaps through an untargeted study), a targeted LC-MS/MS method would be developed to precisely quantify its concentration across a large number of samples. nih.govmdpi.com This approach uses stable isotope-labeled internal standards and calibration curves to achieve absolute quantification. nih.gov

The synergy between these two approaches is powerful: untargeted analysis discovers potentially important lipids, and targeted analysis validates and accurately quantifies them. nih.govmdpi.com

Quantitative Analysis and Validation Protocols

Robust quantitative analysis of this compound requires a fully validated analytical method to ensure the data is reliable, reproducible, and accurate. The validation process, typically following international guidelines, assesses several key parameters.

Internal Standards: The use of a proper internal standard (IS) is critical for accurate quantification. nih.gov The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). This IS is added to the sample at the beginning of the extraction process and compensates for analyte loss during sample preparation and for variations in instrument response. nih.gov

Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the IS. The curve plots the ratio of the analyte peak area to the IS peak area against the analyte concentration. This curve is then used to determine the concentration of the analyte in unknown samples. A linear response over a wide dynamic range is desirable. lipidmaps.org

Method Validation Parameters: The table below outlines the essential parameters evaluated during method validation for quantitative analysis.

| Validation Parameter | Description | Acceptance Criteria Example |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² (coefficient of determination) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations. | Recovery within 85-115% of the nominal value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as intra-day (repeatability) and inter-day (intermediate precision) variability. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) ≥ 3. lipidmaps.org |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10. lipidmaps.org |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components, isomers). | No significant interfering peaks at the retention time of the analyte. |

| Recovery | The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. | Consistent and reproducible recovery is more important than 100% recovery. |

By rigorously validating the analytical method, researchers can ensure that the quantitative data for this compound is fit for its intended purpose, whether for clinical diagnostics, food chemistry, or fundamental biological research. mdpi.com

Biological Activities and Molecular Mechanisms in Preclinical Models

Interaction with Molecular Targets and Receptors (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of lipid and carbohydrate metabolism. mdpi.comresearchgate.net They are activated by fatty acids and their derivatives, leading to their consideration as important therapeutic targets for metabolic disorders. mdpi.comnih.gov

While direct studies on 6-Oxo-15-hexadecenoic acid are limited, research on its isomers provides significant insights into its potential PPAR-agonist activity. Two isomeric C16 oxo-fatty acids, (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid, isolated from the marine diatom Chaetoceros karianus, have been shown to exhibit dual agonist activity towards both human PPARα and PPARγ. mdpi.comnih.gov These compounds demonstrated a dose-dependent activation of both PPAR isoforms, with EC50 values in the micromolar range. nih.gov Interestingly, a degree of isoform specificity was observed, with (7E)-9-oxohexadec-7-enoic acid primarily activating PPARγ, while (10E)-9-oxohexadec-10-enoic acid showed a preference for PPARα. mdpi.com

Further studies on these isomers revealed their ability to regulate important PPAR target genes in both hepatocytes and adipocytes. nih.gov This suggests that oxo-hexadecenoic acids, as a class of compounds, may possess the potential to modulate metabolic processes through PPAR activation. The dual agonism of these related compounds suggests that this compound may also interact with and activate PPARα and PPARγ, although direct experimental verification is needed.

Table 1: PPAR Agonist Activity of Isomeric C16 Oxo-Fatty Acids

| Compound | Target PPAR Isoform(s) | Observed Effect | Source |

| (7E)-9-oxohexadec-7-enoic acid | PPARα and PPARγ | Dual agonist, with a preference for PPARγ. | mdpi.com |

| (10E)-9-oxohexadec-10-enoic acid | PPARα and PPARγ | Dual agonist, with a preference for PPARα. | mdpi.com |

Modulation of Cellular Signaling Pathways

The biological effects of oxo-fatty acids are often mediated through their influence on various cellular signaling pathways, particularly those involved in inflammation and oxidative stress. While direct evidence for this compound is not yet available, studies on structurally similar compounds indicate a potential for such modulation.

A related compound, 9-hexadecenoic acid, has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in human keratinocyte (HaCaT) cells. jrespharm.com Furthermore, another related oxo-fatty acid, 15-oxoeicosatetraenoic acid (15-oxoETE), has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-regulated antioxidant response and inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway by targeting IKKβ. nih.govnih.gov

The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process. soton.ac.uk Omega-6 fatty acids, from which this compound is derived, are known to have complex roles in inflammation. soton.ac.uk While some metabolites of omega-6 fatty acids are pro-inflammatory, others, such as 13-oxo-ODE, have demonstrated anti-inflammatory properties. nih.gov Given the anti-inflammatory activity observed in closely related oxo-fatty acids, it is plausible that this compound could exert similar effects by modulating these key signaling cascades.

Table 2: Modulation of Signaling Pathways by Related Oxo-Fatty Acids

| Compound/Class | Signaling Pathway(s) Modulated | Cellular Effect | Source |

| 9-Hexadecenoic acid | IL-6 and IL-8 production | Reduction of pro-inflammatory cytokines | jrespharm.com |

| 15-oxoETE | Nrf2, NF-κB (via IKKβ inhibition) | Activation of antioxidant response, inhibition of pro-inflammatory signaling | nih.govnih.gov |

| Omega-6 Fatty Acids | General Inflammation Pathways | Pro- and anti-inflammatory effects depending on the specific metabolite | soton.ac.uknih.gov |

Enzymatic Biotransformations and In Vivo Metabolism (Non-Human)

The metabolism of fatty acids is a complex process involving several enzymatic pathways that can lead to the formation of a variety of bioactive molecules, including oxo-fatty acids. The primary pathways for fatty acid catabolism are β-oxidation, which occurs mainly in the mitochondria, and α- and ω-oxidation, which take place in the peroxisomes and endoplasmic reticulum, respectively. libretexts.org

The ω-oxidation pathway is particularly relevant for the metabolism of medium- to long-chain fatty acids (C10-C16). libretexts.org This process, occurring in the endoplasmic reticulum, involves the hydroxylation of the terminal methyl group, followed by oxidation to an aldehyde and then to a dicarboxylic acid. libretexts.org This suggests a potential metabolic route for this compound.

In vivo studies on the metabolism of fatty acids have shown that they undergo extensive biotransformation. For instance, long-chain fatty acids are activated to their acyl-CoA derivatives and can then enter various metabolic pathways, including β-oxidation for energy production or elongation and desaturation to form other fatty acid species. imrpress.com While specific in vivo metabolism studies for this compound in non-human models have not been reported, the general principles of fatty acid metabolism provide a framework for its likely biotransformation.

Table 3: Key Metabolic Pathways for Fatty Acids

| Metabolic Pathway | Cellular Location | Substrate Class | Key Outcome | Source |

| β-Oxidation | Mitochondria | Most fatty acids | Stepwise breakdown to Acetyl-CoA for energy | libretexts.org |

| α-Oxidation | Peroxisomes | Branched-chain fatty acids | Removal of a single carbon | libretexts.org |

| ω-Oxidation | Endoplasmic Reticulum | Medium to long-chain fatty acids (C10-C26) | Conversion to dicarboxylic acids for excretion | libretexts.org |

Functional Roles in Cellular Homeostasis and Stress Responses (In Vitro)

Cellular homeostasis is maintained through a delicate balance of various physiological processes, and stress responses are activated when this balance is disturbed. Fatty acids and their derivatives can play significant roles in these processes.

In the context of stress responses, oxidative stress is a key factor. Some fatty acids and plant extracts containing them have demonstrated antioxidant properties. ekb.egaip.org For example, ethanolic extracts of Sterculia quadrifida, which contain hexadecanoic acid, have been reported to possess antioxidant activities. aip.org While direct evidence for this compound is lacking, its structural relatives suggest a potential role in mitigating oxidative stress.

Regarding cellular homeostasis, a related compound, cis-6-hexadecenoic acid (sapienic acid), is a primary fatty acid in human skin sebum and is crucial for maintaining the skin's barrier function and exhibiting bactericidal activity against Staphylococcus aureus. caymanchem.com This highlights the importance of specific fatty acid structures in maintaining tissue homeostasis. Although the direct effects of this compound on cellular homeostasis and stress responses in vitro have not been elucidated, the activities of similar molecules suggest that it may have functional roles in these critical cellular processes.

Table 4: Bioactivities of Related Fatty Acids in Cellular Homeostasis and Stress Response

| Compound/Extract | Bioactivity | Cellular Context | Source |

| Hexadecanoic acid (in Sterculia quadrifida extract) | Antioxidant | General cellular protection from oxidative stress | aip.org |

| cis-6-Hexadecenoic acid (Sapienic acid) | Bactericidal, Barrier function | Skin homeostasis | caymanchem.com |

Preclinical Research and Biological Significance in Non Human Systems

Investigation in Animal Models of Disease and Physiological Processes

While direct investigations of 6-oxo-15-hexadecenoic acid in specific animal models of disease are not extensively documented in the available research, the broader class of oxo fatty acids, to which it belongs, has been studied in various physiological and pathological contexts. Oxo fatty acids are metabolites of polyunsaturated fatty acids and are known to be involved in a range of biological activities. gerli.com

In the context of disease models, related fatty acids have been shown to possess significant biological effects. For instance, synthetic derivatives of oleic acid have demonstrated potent anti-cancer activities in animal models. gerli.com Similarly, various fatty acids and their derivatives are crucial for insects, playing roles in processes like reproduction and resistance to environmental stressors. nih.gov

In experimental rat models of hyperuricemia, dietary manipulations that include various fatty acids are used to induce pathological conditions for study. clinexprheumatol.org Toxin-induced murine models are also commonly used to study neurodegenerative diseases like Parkinson's disease, where the roles of various lipids and their metabolites are of interest. nih.gov

The study of fatty acid metabolism is critical in understanding physiological processes. For example, research in insects has shown that flight induces changes in lipid content in muscles and hemolymph. nih.gov Furthermore, starvation has been shown to disrupt amino acid and fatty acid metabolism in aquatic invertebrates. unl.edu

The table below summarizes the use of animal models in the study of fatty acids and related compounds, providing context for the potential investigation of this compound.

| Model Organism | Research Focus | Key Findings |

| Rats | Hyperuricemia | Dietary manipulation with specific fatty acids can induce hyperuricemia, providing a model to study the disease and potential treatments. clinexprheumatol.org |

| Mice | Parkinson's Disease | Toxin-induced models are used to investigate the pathogenesis of neurodegenerative diseases, where lipid metabolism is a key area of research. nih.gov |

| Insects | Physiological Processes | Fatty acids are essential for reproduction, cold adaptation, and energy for flight. nih.gov |

| Aquatic Invertebrates | Metabolism | Starvation leads to significant alterations in fatty acid and amino acid metabolism. unl.edu |

Role as a Biomarker in Non-Human Pathological States

Currently, there is no specific information available that identifies this compound as a biomarker in non-human pathological states. However, the broader family of hexadecenoic fatty acid isomers is a subject of interest in lipidomic studies and biomarker development. nih.gov For instance, sapienic acid (6-cis-16:1), a related compound, is a known component of sebum. nih.gov

In the field of veterinary and medical entomology, free fatty acids are recognized for their role in key physiological processes, which could have implications for identifying biomarkers of stress or disease in these organisms. nih.gov

Pharmacological Activities in Preclinical Efficacy Studies

Specific preclinical efficacy studies on this compound are not detailed in the currently available literature. However, research on related oxo and hydroxy fatty acids has revealed a variety of pharmacological activities. gerli.com

Unsaturated hydroxylated fatty acids have demonstrated anti-inflammatory activity by inhibiting superoxide (B77818) generation and elastase release in human neutrophils. frontiersin.org Furthermore, synthetic derivatives of oleic acid have shown potent anti-cancer properties in both in vitro and in vivo models. gerli.com

In a rat model of gastric ulceration, Δ2-trans-hexadecenoic acid was found to significantly inhibit gastric juice secretion, suggesting a potential therapeutic application. caymanchem.com The anti-inflammatory effects of various fatty acids are often attributed to their ability to modulate inflammatory pathways and the expression of related genes. frontiersin.org

The following table outlines some of the reported pharmacological activities of related fatty acids in preclinical research.

| Compound/Extract | Model | Pharmacological Activity |

| Unsaturated hydroxylated fatty acids | Human neutrophils (in vitro) | Anti-inflammatory frontiersin.org |

| Synthetic 2-hydroxyoleic acid | Animal models | Anti-cancer gerli.com |

| Δ2-trans-Hexadecenoic acid | Rat model of gastric ulceration | Inhibition of gastric secretion caymanchem.com |

Contribution to Inter-Organismal Chemical Communication

The role of this compound in inter-organismal chemical communication has not been specifically described. However, fatty acids and their derivatives are well-known signaling molecules in various biological systems.

In insects, cuticular lipids, which include a diverse set of fatty acids, are crucial for chemical communication, enabling them to recognize species, nest mates, and different castes. nih.gov

In the plant kingdom, oxylipins, which are derived from fatty acids, are involved in responses to environmental stimuli and pathological conditions. gerli.com Plants utilize a wide array of volatile and water-soluble molecules, including fatty acid derivatives, for communication within and between species. usp.brnih.gov For example, some bacteria synthesize fatty acid-like molecules, such as cis-2-hexadecenoic acid, which can be detected by other microorganisms, indicating a role in inter-kingdom communication. mdpi.com

Future Research Directions and Unaddressed Questions

Elucidation of Novel Biosynthetic Enzymes and Pathways

The canonical biosynthesis of 6-oxo-15-hexadecenoic acid is believed to originate from the hydroperoxides of linolenic acid, primarily through the lipoxygenase (LOX) pathway. However, the precise enzymatic steps and potential alternative routes are not fully characterized.

Current Understanding: The prevailing model suggests that linolenic acid is converted to a hydroperoxide intermediate (e.g., 13-hydroperoxyoctadecatrienoic acid) by a LOX enzyme. This intermediate is then thought to be processed by enzymes such as allene (B1206475) oxide synthase (AOS) or hydroperoxide lyase (HPL), leading to reactive intermediates that can cyclize or fragment, eventually yielding various oxylipins, including this compound. This pathway shares components with the synthesis of jasmonic acid.

Unaddressed Questions:

Which specific LOX, AOS, or HPL isoforms are directly responsible for the synthesis of this compound precursors in vivo?

Are there alternative, non-canonical biosynthetic pathways, perhaps involving different cytochrome P450 enzymes or non-enzymatic auto-oxidation under specific oxidative stress conditions?

What are the regulatory mechanisms (transcriptional, post-translational) that control the flux through this pathway, potentially diverting substrate away from jasmonic acid synthesis towards this compound production?

Does the biosynthesis occur in specific subcellular compartments, such as the chloroplast and peroxisome, and what are the transport mechanisms involved?

Proposed Research:

Functional Genomics: Utilize CRISPR/Cas9 or RNAi to generate knockouts or knockdowns of candidate enzyme genes in model systems like Arabidopsis thaliana and perform targeted oxylipin profiling using LC-MS/MS.

Biochemical Assays: Express candidate enzymes recombinantly and test their substrate specificity and product formation in vitro using stable isotope-labeled precursors (e.g., ¹³C-linolenic acid).

Metabolic Labeling: Conduct pulse-chase experiments with labeled precursors in living plant tissues to trace the metabolic fate and determine pathway kinetics.

Table 1: Candidate Enzymes for Biosynthetic Investigation Click on the column headers to learn more about each category.

| Enzyme Class | Specific Function / Hypothesis | Proposed Experimental Approach |

| Lipoxygenase (LOX) | Determine the specific isoform (e.g., LOX2, LOX3) responsible for initial hydroperoxidation leading to the 6-oxo structure. | Gene knockout (T-DNA insertion lines, CRISPR) followed by oxylipin profiling. |

| Allene Oxide Synthase (AOS) | Investigate if AOS-derived allene oxides are obligate intermediates, as in the jasmonate pathway. | In vitro assays with purified AOS and 13-HPOT. |

| Hydroperoxide Lyase (HPL) | Explore the role of HPL in generating precursor fragments that could lead to this compound. | Analysis of HPL-deficient mutants under various stress conditions. |

| Cytochrome P450s | Screen for novel P450 monooxygenases that may catalyze an alternative oxidation pathway directly on the fatty acid chain. | Heterologous expression of candidate P450s in yeast and substrate feeding assays. |

| Reductases/Isomerases | Identify unknown enzymes that may catalyze the final steps, including double bond isomerization or ketone formation. | Affinity purification using chemical probes followed by proteomic identification (see Section 8.4). |

Exploration of Previously Unidentified Biological Activities

The known biological activity of this compound is primarily confined to its role in plant defense signaling, often in conjunction with the jasmonate pathway. Its full spectrum of physiological functions is likely much broader.

Unaddressed Questions:

Does this compound have specific signaling roles that are independent of the canonical jasmonic acid pathway and its receptor, COI1?

What are its functions in non-stress physiology, such as plant development, root architecture, flowering time, or seed germination?

Could it act as an inter-kingdom signaling molecule, mediating interactions with symbiotic or pathogenic microbes in the rhizosphere?

Does it possess biological activity in other kingdoms, such as algae or fungi, where oxylipin signaling is also prevalent?

Proposed Research:

Phenotypic Screening: Analyze the phenotype of transgenic plants engineered to overproduce or be deficient in this compound under a wide range of non-stress and stress conditions.

Exogenous Application Assays: Treat wild-type plants, cell cultures, and various microorganisms with purified this compound and monitor for physiological, transcriptional, and metabolic responses.

Comparative Metabolomics: Profile the levels of this compound across different plant organs, developmental stages, and in response to a diverse panel of biotic and abiotic stimuli.

Development of Advanced Analytical Platforms for Comprehensive Profiling

Accurate and sensitive detection of this compound is fundamental to understanding its biology. Current analytical methods, while powerful, have limitations that hinder a complete understanding of its dynamics.

Current Methods: The gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often following solid-phase extraction. Gas chromatography-mass spectrometry (GC-MS) after derivatization is also used.

Unaddressed Questions:

How can we achieve real-time, in vivo monitoring of this compound dynamics within a single cell or tissue?

What is the precise subcellular distribution of the compound during a stress response?

How can we reliably distinguish and quantify its various stereoisomers, which may possess different biological activities?

Proposed Research:

Mass Spectrometry Imaging (MSI): Employ techniques like MALDI-MSI or DESI-MSI to map the spatial distribution of this compound directly on tissue sections of stressed plants.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Integrate ion mobility separation with LC-MS to resolve isomers based on their shape (collisional cross-section), providing an additional layer of identification and enabling isomer-specific quantification.

Genetically Encoded Biosensors: Develop FRET-based or other fluorescent biosensors that can be expressed in plants. These sensors would be designed to specifically bind this compound, allowing for real-time visualization of its concentration changes using advanced microscopy.

Table 2: Comparison of Current and Future Analytical Techniques Click on the column headers to learn more about each category.

| Technique | Principle | Current Limitations for this Compound | Future Advancement |

| LC-MS/MS | Chromatographic separation followed by mass-based detection. | Co-elution of isomers; no spatial information; destructive sampling. | Coupling with Ion Mobility Spectrometry (IMS) for isomer separation. |

| GC-MS | Separation of volatile derivatives by gas chromatography. | Requires chemical derivatization; potential for artifact formation. | Two-dimensional GC (GCxGC-MS) for enhanced separation power. |

| N/A | N/A | Lack of real-time, in vivo monitoring and subcellular localization. | Development of genetically encoded fluorescent biosensors. |

| N/A | N/A | Analysis provides only bulk tissue concentration, not spatial distribution. | Mass Spectrometry Imaging (MALDI, DESI) for tissue mapping. |

Strategic Design of Next-Generation Chemical Probes and Analogues

To identify the molecular targets of this compound and dissect its mechanism of action, specifically designed chemical tools are indispensable.

Current State: There is a lack of readily available, validated chemical probes specifically for this compound. Research often relies on the compound itself or less specific electrophile probes.

Unaddressed Questions:

What are the direct protein targets of this compound in vivo?

Is there a specific receptor protein that perceives it, or does it act primarily through non-specific covalent modification of cellular nucleophiles?

Where does the molecule localize within the cell after its synthesis?

Proposed Research:

Affinity-Based Probes: Synthesize an analogue of this compound that incorporates a bio-orthogonal handle (e.g., a terminal alkyne or azide). This probe can be used in cell extracts or in vivo for click chemistry-based pull-down experiments to identify binding partners (Activity-Based Protein Profiling).

Photoaffinity Labels: Design an analogue containing a photo-reactive group (e.g., benzophenone). Upon UV irradiation, this probe will covalently crosslink to nearby interacting proteins, enabling their identification by mass spectrometry.

Fluorescent Analogues: Attach a small fluorophore to a position on the molecule that does not interfere with its biological activity. This would allow for direct visualization of its uptake and subcellular localization using confocal microscopy.

Integration with Systems Biology and Computational Modeling

Understanding the function of a single molecule requires placing it within the context of the entire biological system. Integrating experimental data with computational approaches is a powerful strategy to achieve this.

Current State: Most studies have focused on a limited number of downstream genes or metabolic products. A holistic, systems-level view of the impact of this compound is missing.

Unaddressed Questions:

What is the global impact of this compound accumulation on the plant transcriptome, proteome, and metabolome?

Can we computationally model its binding to putative protein targets to predict interaction sites and affinities?

How does the flux through its biosynthetic pathway interact with other metabolic networks within the cell?

Proposed Research:

Multi-Omics Integration: Perform parallel transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics analyses on plants treated with or deficient in this compound. Integrate these datasets to build regulatory network models.

Molecular Docking and Dynamics: Use the crystal structure of potential protein targets (e.g., transcription factors, signaling proteins like KEAP1 homologues) to computationally dock this compound. This can predict binding modes and guide site-directed mutagenesis experiments to validate interactions.

Quantitative Structure-Activity Relationship (QSAR): Synthesize a library of analogues with systematic structural modifications and test their biological activity. Use this data to build QSAR models that correlate specific chemical features with functional outcomes, providing insight into the requirements for molecular recognition.

Q & A

Q. What are the optimal methods for isolating 6-Oxo-15-hexadecenoic acid from biological matrices?

The Bligh & Dyer lipid extraction method is widely used for isolating fatty acids and related compounds. This involves homogenizing tissues with chloroform:methanol (2:1 v/v) to form a miscible system, followed by phase separation with chloroform and water. The lipid-rich chloroform layer can then be purified via column chromatography or preparative HPLC, depending on purity requirements . For oxygen-sensitive compounds like this compound, ensure inert gas (e.g., nitrogen) is used during evaporation to prevent oxidation.

Q. How can researchers verify the structural identity of this compound post-synthesis?

Combine spectroscopic techniques:

- NMR : Confirm the position of the oxo group (δ ~2.1–2.5 ppm for ketones) and double bond geometry (cis/trans via coupling constants).

- GC-MS : Derivatize the compound (e.g., methyl esterification) to improve volatility and analyze fragmentation patterns.

- FTIR : Validate functional groups (C=O stretch at ~1700–1750 cm⁻¹ for ketones, C=C at ~1650 cm⁻¹). Cross-reference data with databases like NIST Chemistry WebBook for spectral matches .

Q. What safety protocols are critical when handling this compound in the lab?

Based on analogous unsaturated fatty acids (e.g., 12-oxo-9(Z)-dodecenoic acid):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; static discharge precautions are mandatory due to flammability risks .

- Storage : Store under nitrogen at –20°C to minimize degradation; avoid exposure to light and moisture .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions (pH, temperature)?

Conduct accelerated stability studies:

- Thermal Stability : Incubate samples at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC-UV (λ = 210–220 nm for conjugated systems).

- pH Effects : Test solubility and stability in buffers (pH 3–9). Ketones are generally stable in neutral conditions but may undergo keto-enol tautomerism under acidic/basic conditions, altering reactivity .

Q. What advanced techniques can resolve contradictions in reported bioactivity data for this compound?

- Metabolomics : Use LC-MS/MS to track metabolic pathways and identify confounding intermediates.

- Dose-Response Studies : Perform assays across a concentration gradient (nM–μM) to distinguish specific effects from cytotoxicity.

- Receptor Binding Assays : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with proposed targets (e.g., PPARs). Address variability by standardizing cell lines, culture conditions, and solvent controls (e.g., DMSO ≤0.1%) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in inflammatory pathways?

- Gene Knockdown Models : Use siRNA or CRISPR to silence candidate receptors (e.g., GPR120) and assess changes in anti-inflammatory activity.

- Cellular Signaling Profiling : Quantify phosphorylation of key kinases (e.g., MAPK, NF-κB) via Western blot or multiplex assays.

- In Vivo Validation : Apply murine models of inflammation (e.g., LPS-induced sepsis) and measure cytokine levels (IL-6, TNF-α) using ELISA. Include negative controls (vehicle) and positive controls (e.g., dexamethasone) .

Methodological Guidance

- Data Analysis : Use tools like GraphPad Prism for dose-response curves (log[inhibitor] vs. normalized response). Report EC₅₀/IC₅₀ values with 95% confidence intervals .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in repositories (e.g., Zenodo) .

- Conflict Resolution : For contradictory results, apply the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.